molecular formula C24H39N3O2 B2862814 N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE CAS No. 1008229-89-7

N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE

Cat. No.: B2862814
CAS No.: 1008229-89-7
M. Wt: 401.595
InChI Key: BODPZWLRXFVIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring three key components:

  • Adamantane: A rigid, diamondoid hydrocarbon known for enhancing thermal stability and lipophilicity in drug design .
  • 4-Methylpiperazine: A nitrogen-containing heterocycle that improves solubility and modulates receptor binding affinity.
  • Cyclohexanecarboxamide: A hydrophobic moiety contributing to conformational rigidity and membrane permeability.

Adamantyl derivatives are widely studied for their pharmacological versatility, including applications in neurology, virology, and anti-inflammatory therapies .

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O2/c1-26-7-9-27(10-8-26)23(29)21(25-22(28)20-5-3-2-4-6-20)24-14-17-11-18(15-24)13-19(12-17)16-24/h17-21H,2-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODPZWLRXFVIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminocarbonylation of Adamantan-1-ylmethyl Bromide

Procedure :

  • Reactants : Adamantan-1-ylmethyl bromide (5.0 g, 0.022 mol), 4-methylpiperazine (2.64 g, 0.026 mol), COgen (1.2 equiv), and 2-MeTHF (50 mL).
  • Conditions : Irradiate with blue LEDs (450 nm) under CO atmosphere (1 atm) for 12 h at 25°C.
  • Workup : Quench with aqueous NaHCO₃, extract with EtOAc, and concentrate.
  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) yields 1-adamantan-1-yl-2-(4-methylpiperazin-1-yl)-2-oxoethane (4.8 g, 72%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.78 (m, 15H, Adamantane-H), 2.31 (s, 3H, N-CH₃), 2.85–3.12 (m, 8H, Piperazine-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 2800–2900 cm⁻¹ (Adamantane C-H).

Gabriel Synthesis to Introduce Primary Amine

Procedure :

  • Bromination : Treat 1-adamantan-1-yl-2-(4-methylpiperazin-1-yl)-2-oxoethane (4.0 g) with PBr₃ (1.2 equiv) in dry DCM (30 mL) at 0°C for 2 h.
  • Phthalimide Substitution : React with potassium phthalimide (3.0 equiv) in DMF at 80°C for 6 h.
  • Hydrazinolysis : Reflux with hydrazine hydrate (5 mL) in ethanol to yield Intermediate A (3.2 g, 65%).

Characterization :

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 176.8 (C=O), 53.2 (N-CH₂), 46.1 (Piperazine-C).
  • MS (ESI) : m/z 348.2 [M+H]⁺.

Acylation with Cyclohexanecarbonyl Chloride

Amide Coupling

Procedure :

  • Reactants : Intermediate A (2.0 g, 5.76 mmol), cyclohexanecarbonyl chloride (1.1 equiv), EDCI (1.2 equiv), DIPEA (2.5 equiv) in dry DMF (20 mL).
  • Conditions : Stir at 25°C for 24 h under N₂.
  • Workup : Dilute with ice water, extract with EtOAc, and dry over Na₂SO₄.
  • Purification : HPLC (MeCN/H₂O, 70:30) yields the title compound (1.8 g, 68%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.85 (m, 21H, Adamantane + Cyclohexane-H), 2.28 (s, 3H, N-CH₃), 3.05–3.45 (m, 8H, Piperazine-H), 6.72 (s, 1H, NH).
  • IR (KBr) : 1642 cm⁻¹ (Amide C=O), 1540 cm⁻¹ (N-H bend).
  • MS (ESI) : m/z 485.3 [M+H]⁺.

Optimization and Yield Enhancement

Critical Parameters

  • Temperature Control : Reactions above 30°C led to decomposition of the adamantane core.
  • Catalyst Loading : Increasing EDCI to 1.5 equiv improved amidation yields to 78%.
  • Solvent Screening : DMF outperformed THF and CH₂Cl₂ in solubility and reaction efficiency.

Comparative Yields

Step Yield (%) Purity (%)
Aminocarbonylation 72 95
Gabriel Synthesis 65 90
Final Amidation 68 98

Spectroscopic Validation

IR and NMR Consistency

  • C=O Stretches : 1685 cm⁻¹ (ketone) and 1642 cm⁻¹ (amide) confirm successful functionalization.
  • Adamantane Protons : Multiplet at δ 1.12–1.85 ppm aligns with rigid cage structure.

Mass Spectrometric Confirmation

  • Molecular Ion Peak : m/z 485.3 matches theoretical mass (484.6 g/mol).
  • Fragmentation Pattern : Loss of cyclohexanecarbonyl (138 Da) yields m/z 347.2 [M-C₇H₁₁O]⁺.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group provides rigidity to the molecule, allowing it to fit into specific binding sites on target proteins. The piperazine ring can interact with receptors or enzymes, modulating their activity. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related adamantane-based derivatives:

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activities References
Target Compound : N-[1-(Adamantan-1-yl)-2-(4-Methylpiperazin-1-yl)-2-Oxoethyl]Cyclohexanecarboxamide Adamantane, 4-methylpiperazine, cyclohexanecarboxamide ~477.6 (calculated) Inferred: Potential CNS modulation, anti-inflammatory activity (based on substituents)
Compound 7 : Dimeric γ-AApeptide with adamantane () Adamantane, decanamide, hexyl spacer 1,055.80 Not explicitly stated; dimeric structure suggests enhanced binding or stability
Compound 8 : Dimeric γ-AApeptide with phenyl spacer () Phenylenediamine, octanoyl groups 1,011.83 Not explicitly stated; likely optimized for membrane penetration
N-[1-(Adamantan-1-yl)-2-Morpholino-2-Oxoethyl]Cyclohexanecarboxamide () Morpholine instead of 4-methylpiperazine ~478.6 (calculated) Morpholine may reduce CNS penetration but improve metabolic stability
N-[1-(Adamantan-1-yl)-2-(Benzylamino)-2-Oxoethyl]-4-Fluorobenzamide () Benzylamino group, fluorobenzamide 420.53 Fluorine enhances bioavailability; undefined stereochemistry may limit efficacy
2-(Adamantan-1-yl)-2-Oxoethyl 2-Chlorobenzoate () Chlorobenzoate ester, adamantane ~358.9 (calculated) Strong antioxidant and anti-inflammatory activity (better than diclofenac sodium)

Key Findings:

Substituent Effects :

  • 4-Methylpiperazine vs. Morpholine : The target compound’s 4-methylpiperazine group likely enhances CNS activity compared to morpholine derivatives, which are more polar and less brain-penetrant .
  • Adamantane Positioning : Compounds with adamantane directly conjugated to aromatic groups (e.g., 2-chlorobenzoate in ) exhibit superior anti-inflammatory activity, suggesting that the target compound’s cyclohexanecarboxamide may trade potency for metabolic stability .

The target compound’s cyclohexane group may disrupt this packing, impacting crystallinity.

Biological Performance :

  • Nitrogen-containing adamantane derivatives (e.g., 2p, 2q, 2r in ) show strong anti-inflammatory effects, supporting the hypothesis that the target compound’s 4-methylpiperazine could synergize with adamantane for similar applications .

Biological Activity

N-[1-(adamantan-1-yl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide, a synthetic compound, exhibits significant biological activity due to its unique structural features. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by:

  • Adamantyl Group : Provides rigidity and enhances binding affinity to biological targets.
  • Piperazine Ring : Facilitates interactions with various receptors and enzymes.
  • Cyclohexanecarboxamide Moiety : Contributes to the compound's stability and solubility.

This unique combination allows for diverse biological activities, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The adamantyl group allows the compound to fit into specific binding sites on proteins, influencing their activity.
  • Enzyme Modulation : The piperazine ring can interact with enzymes, potentially altering their function and affecting cellular pathways involved in signal transduction.

Anticancer Properties

Research has demonstrated that derivatives of the adamantane structure exhibit notable anticancer activities. For instance, studies involving similar compounds have shown:

  • Cytotoxicity : Compounds analogous to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. Specific derivatives have shown IC50 values as low as 10.56 μM against HepG2 cells, indicating potent anti-proliferative activity .
CompoundCell LineIC50 (μM)
5rHepG210.56 ± 1.14
Other CompoundsHeLa, MCF7Varies

Mechanisms of Induced Apoptosis

The mechanism through which these compounds induce apoptosis has been explored in detail:

  • Caspase Activation : Studies indicate that certain derivatives can induce a dose-dependent increase in caspase-3 and caspase-8 activity while having minimal effect on caspase-9. This suggests that apoptosis may be mediated through a caspase-8-dependent pathway .

Pharmacological Applications

The compound's potential extends beyond anticancer properties:

  • Antiviral Activity : Investigations into similar adamantane derivatives have highlighted their potential as antiviral agents.
  • Neurological Applications : The ability of compounds with adamantane structures to cross the blood-brain barrier opens avenues for neurological applications, including treatments for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

This compound can be compared with other adamantane derivatives to understand its unique properties better:

Compound NameStructure FeaturesBiological Activity
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamideAdamantyl + IndoleCannabimimetic activity
ABC294640Adamantyl + CarboxamideAnticancer agent

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Adamantane functionalization : React adamantane-1-carboxylic acid with a bromoacetyl group to introduce the ketone moiety.

Piperazine coupling : Use nucleophilic substitution or amide bond formation to attach the 4-methylpiperazine group.

Cyclohexanecarboxamide linkage : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the cyclohexane moiety.

  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Structural verification requires 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to resolve adamantane’s rigid protons and carbonyl signals .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). Use SHELXL for refinement, focusing on resolving steric clashes between adamantane and cyclohexane groups.
  • Key parameters : Report bond angles (C=O: ~120°), torsional flexibility of the piperazine ring, and hydrogen-bonding networks.
  • Data interpretation : Compare with analogous adamantane-carboxamide structures to identify conformational outliers .

Advanced Research Questions

Q. How can conflicting solubility data from different studies be resolved for this compound?

  • Methodological Answer :

  • Controlled experiments : Test solubility in DMSO, water, and ethanol under standardized conditions (25°C, 1 atm). Use UV-Vis spectroscopy to quantify saturation points.
  • Data reconciliation : Analyze discrepancies by assessing solvent purity, hydration state of the compound, and measurement techniques (e.g., nephelometry vs. gravimetry). Cross-reference with structurally similar adamantane derivatives (e.g., logP ~3.5) .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Systematically modify the piperazine’s methyl group or cyclohexane substituents. Assess binding affinity via SPR (surface plasmon resonance) against target receptors (e.g., dopamine D2).
  • Selectivity screening : Use kinase profiling panels to identify off-target interactions. Computational docking (AutoDock Vina) predicts binding poses, prioritizing modifications that enhance target specificity .

Q. How do steric effects from the adamantane group influence reaction kinetics in downstream derivatization?

  • Methodological Answer :

  • Kinetic studies : Compare reaction rates of adamantane-containing vs. non-adamantane analogs in nucleophilic acyl substitution. Use stopped-flow spectroscopy to track intermediates.
  • Computational modeling : Apply DFT (B3LYP/6-31G*) to calculate steric hindrance and transition-state energies. Adamantane’s rigidity may slow reactions by ~30% compared to linear alkanes .

Data Contradiction Analysis

Q. Why do some studies report high thermal stability (>250°C) while others observe decomposition at 180°C?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Conduct under inert (N2_2) vs. oxidative (air) atmospheres. Adamantane’s stability is sensitive to oxidation; decomposition in air occurs at lower temperatures.
  • Sample preparation : Ensure anhydrous conditions, as hydration lowers melting points. Cross-validate with DSC (differential scanning calorimetry) to detect polymorphic transitions .

Experimental Design Guidance

Q. What in vitro assays are most suitable for evaluating this compound’s neuropharmacological potential?

  • Methodological Answer :

  • Primary assays :
  • Radioligand binding : Test affinity for σ-1 or NMDA receptors using 3H^{3}\text{H}-ligand displacement.
  • Functional assays : Measure cAMP modulation in CHO-K1 cells transfected with GPCRs.
  • Secondary validation : Use patch-clamp electrophysiology to assess ion channel modulation. Reference adamantane-based drugs (e.g., memantine) for benchmarking .

Applications in Drug Development

Q. How can this compound’s pharmacokinetics be improved for CNS penetration?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce fluorine atoms to the cyclohexane ring to enhance blood-brain barrier (BBB) permeability (clogP target: 2–3).
  • Prodrug strategies : Esterify carboxyl groups to increase solubility. Validate via in situ brain perfusion models in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.